[(3-Fluorophenyl)(pyridin-2-yl)methyl](methyl)amine [(3-Fluorophenyl)(pyridin-2-yl)methyl](methyl)amine
Brand Name: Vulcanchem
CAS No.: 1184596-49-3
VCID: VC3363916
InChI: InChI=1S/C13H13FN2/c1-15-13(12-7-2-3-8-16-12)10-5-4-6-11(14)9-10/h2-9,13,15H,1H3
SMILES: CNC(C1=CC(=CC=C1)F)C2=CC=CC=N2
Molecular Formula: C13H13FN2
Molecular Weight: 216.25 g/mol

[(3-Fluorophenyl)(pyridin-2-yl)methyl](methyl)amine

CAS No.: 1184596-49-3

Cat. No.: VC3363916

Molecular Formula: C13H13FN2

Molecular Weight: 216.25 g/mol

* For research use only. Not for human or veterinary use.

[(3-Fluorophenyl)(pyridin-2-yl)methyl](methyl)amine - 1184596-49-3

Specification

CAS No. 1184596-49-3
Molecular Formula C13H13FN2
Molecular Weight 216.25 g/mol
IUPAC Name 1-(3-fluorophenyl)-N-methyl-1-pyridin-2-ylmethanamine
Standard InChI InChI=1S/C13H13FN2/c1-15-13(12-7-2-3-8-16-12)10-5-4-6-11(14)9-10/h2-9,13,15H,1H3
Standard InChI Key WGALOMWOZVCCEG-UHFFFAOYSA-N
SMILES CNC(C1=CC(=CC=C1)F)C2=CC=CC=N2
Canonical SMILES CNC(C1=CC(=CC=C1)F)C2=CC=CC=N2

Introduction

Chemical Structure and Properties

Molecular Structure

(3-Fluorophenyl)(pyridin-2-yl)methylamine features a central carbon atom bonded to four distinct groups: a 3-fluorophenyl group, a pyridin-2-yl group, a methylamine group, and a hydrogen atom. The 3-fluorophenyl group contains a fluorine atom at the meta position, which significantly influences the electronic properties of the molecule. The pyridin-2-yl group introduces basic nitrogen functionality that can participate in hydrogen bonding and coordination with metals.

Physical and Chemical Properties

The compound exists as a crystalline solid at room temperature with a molecular weight of approximately 230.27 g/mol. Its chemical formula is C₁₃H₁₃FN₂. The presence of the fluorine substituent at the meta position of the phenyl ring affects the electron distribution, making the ring slightly electron-deficient compared to an unsubstituted phenyl ring.

PropertyValue
Molecular FormulaC₁₃H₁₃FN₂
Molecular Weight230.27 g/mol
Physical StateCrystalline solid
SolubilitySoluble in most organic solvents; limited solubility in water
Melting Point85-90°C (estimated)
LogP2.4-2.8 (estimated)

Spectroscopic Properties

The compound exhibits characteristic spectroscopic features that are valuable for its identification and purity assessment. In ¹H NMR spectroscopy, the methyl group attached to the nitrogen typically shows a signal around 2.2-2.4 ppm, while the aromatic protons from both the fluorophenyl and pyridine rings appear in the 6.8-8.5 ppm range.

Synthesis Methods

Synthetic Routes

The synthesis of (3-Fluorophenyl)(pyridin-2-yl)methylamine can be achieved through several synthetic pathways. One common approach involves the condensation of 3-fluorobenzaldehyde with 2-pyridylmethylamine, followed by reductive amination with formaldehyde.

Reaction Conditions

The synthesis typically proceeds through the following steps:

  • Condensation Reaction: 3-Fluorobenzaldehyde reacts with 2-pyridylmethylamine under acidic conditions (typically acetic acid or formic acid) to form an imine intermediate.

  • Reduction: The imine is reduced using a suitable reducing agent such as sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran to yield the secondary amine.

  • Methylation: The secondary amine undergoes N-methylation using formaldehyde and a reducing agent (sodium cyanoborohydride) under reductive amination conditions to produce the target compound.

Purification Methods

The crude product is typically purified using column chromatography with a mixture of ethyl acetate and hexane as the eluent. Recrystallization from appropriate solvents such as ethanol or isopropanol can further enhance the purity of the final product.

Chemical Reactivity

Types of Reactions

(3-Fluorophenyl)(pyridin-2-yl)methylamine can participate in various chemical reactions due to its functional groups:

  • Oxidation: The tertiary amine functionality can undergo oxidation to form N-oxides when treated with hydrogen peroxide or peracids.

  • Reduction: The pyridine ring can be reduced using catalytic hydrogenation methods to form the corresponding piperidine derivatives.

  • Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic aromatic substitution reactions with strong nucleophiles, although this requires harsh conditions due to the meta position of the fluorine.

  • Acylation: The methylamine nitrogen can react with acyl chlorides or anhydrides to form amides under basic conditions.

Reaction Products

Reaction TypeReagentsMajor Products
OxidationH₂O₂, AcOHN-oxide derivatives
ReductionH₂, Pd/CPiperidine derivatives
Nucleophilic SubstitutionNaOCH₃, CH₃OHMethoxy-substituted derivatives
Acylation(CH₃CO)₂O, TEAN-acetyl derivatives

Biological Activity

Pharmacological Properties

The biological activity of (3-Fluorophenyl)(pyridin-2-yl)methylamine stems from its structural features that allow interaction with various biological targets. The compound's ability to engage in hydrogen bonding, π-π interactions, and hydrophobic interactions enables it to interact with enzyme active sites and receptor binding pockets.

Structure-Activity Relationships

The positioning of the fluorine atom at the meta position of the phenyl ring significantly influences the compound's biological activity. This specific substitution pattern affects:

Therapeutic AreaPotential MechanismBiological Target
Anti-inflammatoryInhibition of cytokine productionInflammatory enzymes (e.g., COX-2)
AntimicrobialDisruption of bacterial cell processesBacterial enzymes and structural proteins
AnticancerInhibition of cancer cell proliferationKinases involved in cell signaling
NeurologicalModulation of neurotransmitter activityNeurotransmitter receptors and transporters

Applications in Scientific Research

Medicinal Chemistry Applications

In medicinal chemistry, (3-Fluorophenyl)(pyridin-2-yl)methylamine serves as a valuable intermediate in the synthesis of more complex pharmaceutical compounds. Its scaffold provides a versatile platform for further chemical modifications to enhance potency, selectivity, and pharmacokinetic properties.

Fluorine Chemistry

The presence of the fluorine atom makes this compound particularly interesting in fluorine chemistry research. Fluorine substitution is often employed in medicinal chemistry to improve metabolic stability, enhance binding interactions, and modulate physicochemical properties of drug candidates.

Materials Science

Beyond its pharmaceutical applications, the compound may find utility in materials science, particularly in the development of functional materials such as:

  • Coordination complexes: The pyridine nitrogen can coordinate with metal ions to form complexes with interesting optical or electronic properties.

  • Photosensitive materials: The aromatic systems in the molecule may contribute to photochemical applications.

  • Polymer additives: The compound could serve as a modifier in polymer science to introduce specific functionalities.

Comparison with Structural Analogs

Positional Isomers

The properties of (3-Fluorophenyl)(pyridin-2-yl)methylamine can be compared with its positional isomers to understand the impact of fluorine positioning on chemical and biological activities.

CompoundFluorine PositionDistinctive Properties
(3-Fluorophenyl)(pyridin-2-yl)methylaminemeta (3-position)Balanced electronic effects, intermediate lipophilicity
(4-Fluorophenyl)(pyridin-2-yl)methylaminepara (4-position)Stronger electronic effects, higher symmetry
(2-Fluorophenyl)(pyridin-2-yl)methylamineortho (2-position)Potential intramolecular interactions, increased steric effects

Pyridine Positional Isomers

The position of the nitrogen in the pyridine ring also significantly affects the compound's properties:

CompoundPyridine Nitrogen PositionKey Differences
(3-Fluorophenyl)(pyridin-2-yl)methylamine2-positionBetter chelating ability, potential for intramolecular hydrogen bonding
(3-Fluorophenyl)(pyridin-3-yl)methylamine3-positionDifferent electronic distribution, altered coordination properties
(3-Fluorophenyl)(pyridin-4-yl)methylamine4-positionSymmetric electronic distribution, different coordination geometry

Pharmacokinetic Considerations

Absorption and Distribution

The moderate lipophilicity of (3-Fluorophenyl)(pyridin-2-yl)methylamine suggests good absorption across biological membranes. The estimated LogP value of 2.4-2.8 places it in an optimal range for oral bioavailability and distribution across various tissues, including potential central nervous system penetration.

Metabolism

The compound is likely metabolized through several pathways:

  • N-demethylation of the tertiary amine by cytochrome P450 enzymes.

  • Oxidation of the pyridine ring to form N-oxides.

  • Hydroxylation of the aromatic rings at various positions.

The presence of the fluorine atom at the meta position provides some resistance to metabolic degradation compared to non-fluorinated analogs.

Excretion

After metabolism, the resulting metabolites would likely be excreted primarily through renal clearance, with some biliary excretion for more lipophilic metabolites.

Future Research Directions

Structure Optimization

Future research could focus on structural modifications to optimize the compound's properties for specific applications:

  • Introduction of additional substituents on the phenyl or pyridine rings to enhance target selectivity.

  • Modification of the methylamine group to alter binding affinity and metabolic stability.

  • Incorporation of the core structure into larger molecular frameworks for the development of novel pharmaceuticals.

Emerging Applications

Potential emerging applications for (3-Fluorophenyl)(pyridin-2-yl)methylamine and its derivatives include:

  • Development of fluorescent probes for biological imaging by incorporating fluorophores into the molecular structure.

  • Creation of chemical tools for studying specific biochemical pathways where the compound shows selective activity.

  • Exploration as building blocks for supramolecular assemblies leveraging the coordination properties of the pyridine nitrogen.

Computational Studies

Computational approaches could provide valuable insights into the compound's properties and interactions:

  • Molecular docking studies to predict binding modes with potential biological targets.

  • Quantum mechanical calculations to understand electronic properties and reactivity patterns.

  • Molecular dynamics simulations to explore conformational preferences and dynamic behavior in biological environments.

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